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molecular formula C10H10O2 B023923 6-Methoxy-1-indanone CAS No. 13623-25-1

6-Methoxy-1-indanone

Cat. No. B023923
M. Wt: 162.18 g/mol
InChI Key: UJGDLLGKMWVCPT-UHFFFAOYSA-N
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Patent
US05070100

Procedure details

Synthesis substrates 5H-indeno[1,2-b]pyridin-5-one and 5H-indeno[1,2-b]pyridine (as 4-azafluorene from Aldrich Chemical, Inc.) and their derivatives are prepared according to a general procedure of Parcell and Hauck, J. Org. Chem., 21, 3468 (1963), wherein the piperidineenamine of 2,3-dihydro-1H-inden-1-one (available from Aldrich Chemical, Inc.) --4,--5 or --6-chloro or fluoro-2,3-dihydro-1H-inden-1-one (Oliver and Marechal, Bull. Soc. Chim. France, (1973), 3092), 6-chloro-5-cyclopentylmethyl-2,3-dihydro-1H-inden-1-one (Biere et al., Eur. J. Med., 18, 255 (1983), 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Koo, J. Amer. Chem. Soc., 75, 1891 (1953)), 5 or 6-methoxy-2,3-dihydro-1H-inden-1-one (available from Aldrich Chemical, Inc.,) or other substituted 1-indanones is formed from piperidine in the presence of p-toluenesulfonic acid catalyst according to the procedure of Heyl and Herr, J. Amer. Chem. Soc., 75, 1918 (1953). The resulting piperidineenamine is reacted with 3-bromopropylamine hydrobromide or hydrochloride (available from Aldrich Chemical, Inc.) to yield an imine product.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6-chloro or fluoro-2,3-dihydro-1H-inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
6-chloro-5-cyclopentylmethyl-2,3-dihydro-1H-inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1C=CC=[C:3]2[C:7](=[O:14])[C:8]3[C:13]([C:2]=12)=[CH:12][CH:11]=[CH:10][CH:9]=3.[N:15]1[CH:20]=[CH:19][CH:18]=[C:17]2CC3C([C:16]=12)=CC=CC=3.[C:28]1(=[O:37])[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[CH2:30][CH2:29]1.ClC1C=C2C(CC[C:45]2=[O:48])=CC=1CC1CCCC1>C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:45][O:48][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][C:10]=1[O:37][CH3:28])[C:7](=[O:14])[CH2:3][CH2:2]2.[CH3:7][O:14][C:34]1[CH:35]=[C:36]2[C:31]([CH2:30][CH2:29][C:28]2=[O:37])=[CH:32][CH:33]=1.[NH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C2C(=CC=C1)C(C1=CC=CC=C12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C2C(=CC=C1)CC1=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Step Four
Name
6-chloro or fluoro-2,3-dihydro-1H-inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
6-chloro-5-cyclopentylmethyl-2,3-dihydro-1H-inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2CCC(C2=C1)=O)CC1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCC(C2=CC1OC)=O
Name
Type
product
Smiles
COC1=CC=C2CCC(C2=C1)=O
Name
Type
product
Smiles
N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05070100

Procedure details

Synthesis substrates 5H-indeno[1,2-b]pyridin-5-one and 5H-indeno[1,2-b]pyridine (as 4-azafluorene from Aldrich Chemical, Inc.) and their derivatives are prepared according to a general procedure of Parcell and Hauck, J. Org. Chem., 21, 3468 (1963), wherein the piperidineenamine of 2,3-dihydro-1H-inden-1-one (available from Aldrich Chemical, Inc.) --4,--5 or --6-chloro or fluoro-2,3-dihydro-1H-inden-1-one (Oliver and Marechal, Bull. Soc. Chim. France, (1973), 3092), 6-chloro-5-cyclopentylmethyl-2,3-dihydro-1H-inden-1-one (Biere et al., Eur. J. Med., 18, 255 (1983), 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (Koo, J. Amer. Chem. Soc., 75, 1891 (1953)), 5 or 6-methoxy-2,3-dihydro-1H-inden-1-one (available from Aldrich Chemical, Inc.,) or other substituted 1-indanones is formed from piperidine in the presence of p-toluenesulfonic acid catalyst according to the procedure of Heyl and Herr, J. Amer. Chem. Soc., 75, 1918 (1953). The resulting piperidineenamine is reacted with 3-bromopropylamine hydrobromide or hydrochloride (available from Aldrich Chemical, Inc.) to yield an imine product.
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
6-chloro or fluoro-2,3-dihydro-1H-inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
6-chloro-5-cyclopentylmethyl-2,3-dihydro-1H-inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
N1C=CC=[C:3]2[C:7](=[O:14])[C:8]3[C:13]([C:2]=12)=[CH:12][CH:11]=[CH:10][CH:9]=3.[N:15]1[CH:20]=[CH:19][CH:18]=[C:17]2CC3C([C:16]=12)=CC=CC=3.[C:28]1(=[O:37])[C:36]2[C:31](=[CH:32][CH:33]=[CH:34][CH:35]=2)[CH2:30][CH2:29]1.ClC1C=C2C(CC[C:45]2=[O:48])=CC=1CC1CCCC1>C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:45][O:48][C:11]1[CH:12]=[C:13]2[C:8](=[CH:9][C:10]=1[O:37][CH3:28])[C:7](=[O:14])[CH2:3][CH2:2]2.[CH3:7][O:14][C:34]1[CH:35]=[C:36]2[C:31]([CH2:30][CH2:29][C:28]2=[O:37])=[CH:32][CH:33]=1.[NH:15]1[CH2:20][CH2:19][CH2:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C2C(=CC=C1)C(C1=CC=CC=C12)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C2C(=CC=C1)CC1=CC=CC=C12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC2=CC=CC=C12)=O
Step Four
Name
6-chloro or fluoro-2,3-dihydro-1H-inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
6-chloro-5-cyclopentylmethyl-2,3-dihydro-1H-inden-1-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C2CCC(C2=C1)=O)CC1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
are prepared

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C2CCC(C2=CC1OC)=O
Name
Type
product
Smiles
COC1=CC=C2CCC(C2=C1)=O
Name
Type
product
Smiles
N1CCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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